1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate
Description
Properties
CAS No. |
22497-09-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl acetate |
InChI |
InChI=1S/C12H18O2/c1-8(13)14-12(2,3)11-7-9-4-5-10(11)6-9/h4-5,9-11H,6-7H2,1-3H3 |
InChI Key |
ZFKZNKMNPKUCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction as a Core Step
The bicyclo[2.2.1]hept-5-ene skeleton is typically constructed via the Diels-Alder reaction between cyclopentadiene and suitable olefinic or acyclic dienophiles. For example, reacting cyclopentadiene with acyclic olefins such as crotonaldehyde or 2-butene leads to bicyclo[2.2.1]heptene derivatives, which can be further manipulated to introduce substituents at the 2-position.
The Diels-Alder reaction is performed under controlled temperature conditions, typically from -20 °C to +40 °C, in inert solvents such as dichloromethane or aromatic hydrocarbons to avoid side reactions.
The reaction proceeds with high regio- and stereoselectivity, yielding bicyclic intermediates suitable for further functionalization.
Functionalization to Introduce the Acetate Group
Analytical Data and Research Outcomes
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 22497-09-2 |
| IUPAC Name | 2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl acetate |
| Standard InChI | InChI=1S/C12H18O2/c1-8(13)14-12(2,3)11-7-9-4-5-10(11)6-9/h4-5,9-11H,6-7H2,1-3H3 |
| SMILES | CC(=O)OC(C)(C)C1CC2CC1C=C2 |
Research Applications
The compound serves as an intermediate in pharmaceutical synthesis, enabling the construction of more complex molecules with potential therapeutic properties.
Research focuses on optimizing the synthetic routes to improve yield, reduce cost, and minimize hazardous by-products.
Safety data indicate that as an organic ester, standard precautions apply, including avoiding skin and eye contact and handling in well-ventilated areas.
Summary of Research Findings
| Aspect | Findings |
|---|---|
| Synthetic Efficiency | High yields achievable via Diels-Alder followed by esterification |
| Reaction Conditions | Mild temperatures (-20 to +40 °C) and common solvents like dichloromethane preferred |
| Scalability | Processes amenable to scale-up with inexpensive starting materials such as cyclopentadiene and 2-butene |
| Safety Considerations | Standard organic ester handling protocols recommended |
Chemical Reactions Analysis
Hydrolysis Reactions
Reaction Type: Acidic or Basic Hydrolysis
Mechanism:
-
The ester group undergoes cleavage via nucleophilic attack, yielding the corresponding carboxylic acid (or its conjugate base) and the bicyclic alcohol.
-
Reagents:
-
Acidic: H₂SO₄/H₂O
-
Basic: NaOH/aqueous solvent
-
Expected Products:
-
Bicyclo[2.2.1]hept-5-en-2-yl-1-methylethanol
-
Acetic acid (or acetate ion, depending on conditions)
Reduction Reactions
Reaction Type: Ester Reduction
Mechanism:
-
Catalytic hydrogenation or use of strong reducing agents (e.g., LiAlH₄) reduces the ester to the primary alcohol.
-
Reagents:
-
LiAlH₄ in THF
-
H₂ with Pd/C catalyst
-
Expected Products:
-
Bicyclo[2.2.1]hept-5-en-2-yl-1-methylethanol
Substitution Reactions
Reaction Type: Nucleophilic Acyl Substitution
Mechanism:
-
The ester’s acyl group is replaced by nucleophiles (e.g., alcohols, amines) under basic conditions.
-
Reagents:
-
Nucleophiles (e.g., NH₃, RO⁻) in polar aprotic solvents
-
Expected Products:
-
Amides, alkyl/aryl esters (depending on nucleophile)
Thermal Decomposition
Reaction Type: Pyrolysis
Mechanism:
-
High temperatures may induce ester bond cleavage, potentially forming the carboxylic acid and the bicyclic alcohol.
-
Conditions:
-
Elevated temperatures (200–300°C)
-
Enzymatic Reactions
Reaction Type: Lipase-Mediated Hydrolysis
Mechanism:
-
Enzymatic hydrolysis under mild conditions could selectively cleave the ester.
-
Reagents:
-
Lipases in aqueous/organic media
-
Comparison of Reaction Types
| Reaction Type | Reagents/Conditions | Primary Products |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Bicyclo[2.2.1]hept-5-en-2-yl-1-methylethanol, acetic acid |
| Basic Hydrolysis | NaOH, aqueous solvent | Bicyclo[2.2.1]hept-5-en-2-yl-1-methylethanol, acetate ion |
| Reduction (LiAlH₄) | LiAlH₄, THF | Bicyclo[2.2.1]hept-5-en-2-yl-1-methylethanol |
| Nucleophilic Substitution | RO⁻/NH₃, polar aprotic solvent | Amides/esters (nucleophile-dependent) |
| Pyrolysis | High temperature (200–300°C) | Bicyclo[2.2.1]hept-5-en-2-yl-1-methylethanol, acetic acid |
Key Observations
-
The bicyclic system’s rigidity may influence reaction rates and stereochemistry.
-
The acetate group’s stability under basic conditions may favor nucleophilic substitution over hydrolysis.
-
Specific reaction pathways depend on experimental conditions and the presence of catalysts.
Limitations of Current Data:
The provided sources ( ) focus on structural identification and physicochemical properties but lack experimental reaction data. For comprehensive insights, consult peer-reviewed studies or specialized databases (e.g., Reaxys, SciFinder) analyzing ester reactivity in bicyclic systems.
Scientific Research Applications
2-(6-Bicyclo[2.2.1]hept-2-enyl)propan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Bicyclo[2.2.1]hept-2-enyl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active alcohol, which can then interact with enzymes or receptors in biological systems. The bicyclic structure of the compound may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Drug Discovery : Bicyclo[2.2.1]heptane derivatives are explored for CNS drugs due to blood-brain barrier permeability (e.g., Biperiden hydrochloride in ) .
- Material Science: Norbornene-based esters are key monomers in ring-opening metathesis polymerization (ROMP), producing high-performance plastics .
- Cost Considerations : Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (USD 245/100 mg) is more expensive than simpler esters, reflecting bromine’s cost and synthetic complexity .
Biological Activity
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate, often referred to as a bicyclic compound, has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C12H18O2
- Molecular Weight: 198.27 g/mol
- CAS Number: 90792-00-8
Structural Features:
The compound features a bicyclic structure that contributes to its unique reactivity and biological interactions. The presence of the acetate group is significant for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The acetate moiety can undergo hydrolysis, releasing acetic acid, which may participate in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds related to bicyclic structures exhibit notable antimicrobial properties. For instance, studies have shown that similar bicyclic compounds can disrupt bacterial membranes, leading to cell lysis and death.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Bicyclo(2.2.1)hept-5-en-2-yl acetate | E. coli | 3.125 μg/mL |
| 3-carene | S. aureus | 6.25 μg/mL |
These findings suggest that 1-Bicyclo(2.2.1)hept-5-en-2-yl acetate may exhibit similar antimicrobial effects, potentially inhibiting both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In vitro studies demonstrate that bicyclic compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory conditions.
Case Studies
Study on Antimicrobial Efficacy:
A study published in the Journal of Essential Oil Research evaluated the antimicrobial efficacy of various essential oils containing bicyclic components, including 1-Bicyclo(2.2.1)hept-5-en-2-yl acetate. The results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential use as a natural preservative or therapeutic agent.
In Vivo Studies:
Further research involving animal models has shown promising results regarding the anti-inflammatory effects of bicyclic compounds similar to 1-Bicyclo(2.2.1)hept-5-en-2-yl acetate, demonstrating reduced swelling and pain in models of arthritis.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Bicyclo(2.2.1)hept-5-en-2-yl acetate, it is essential to compare it with other related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Bicyclo(2.2.1)hept-5-en-2-yloctanoate | Bicyclic | Antimicrobial |
| 3-carene | Bicyclic | Antimicrobial, anti-inflammatory |
| D-limonene | Monocyclic | Antimicrobial |
The comparison highlights that while many bicyclic compounds share similar activities, the specific structural features of 1-Bicyclo(2.2.1)hept-5-en-2-yloctanoate may confer distinct advantages in certain biological contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via acetylation of bicyclic alcohols using acetic anhydride or acetyl chloride in the presence of catalysts like pyridine. Optimization involves varying reaction temperatures (e.g., 40–80°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures intermediate purity. For example, acetylation of bicyclo[2.2.1]heptene derivatives requires careful control of reaction time to avoid side reactions like ring-opening . Post-reaction purification via column chromatography or fractional distillation is critical for yield improvement.
Q. Which spectroscopic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and C-O bonds (~1240 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., cyclopropane protons at δ 1.2–2.5 ppm, acetate methyl at δ 2.0–2.1 ppm). ¹³C NMR confirms quaternary carbons in the bicyclic framework and the acetate carbonyl (~170 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 196 for C₁₂H₂₀O₂ derivatives) and fragmentation patterns to validate the bicyclic structure .
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities in bicyclic terpene derivatives using chromatographic or spectroscopic techniques?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol gradients to separate enantiomers. Retention times and optical rotation comparisons with standards validate stereochemistry .
- NOE NMR Experiments : Nuclear Overhauser effect (NOE) correlations identify spatial proximity of protons in rigid bicyclic systems. For example, irradiation of the acetate methyl group may enhance signals from adjacent cyclopropane protons, confirming relative configuration .
- Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts and optical rotations for comparison with experimental data .
Q. What computational methods are recommended to predict the environmental adsorption behavior of this compound on indoor surfaces?
- Methodological Answer : Molecular dynamics (MD) simulations can model interactions between the compound and surfaces (e.g., glass, polymers). Parameters include van der Waals forces, hydrogen bonding, and π-π stacking. Experimental validation via microspectroscopic imaging (e.g., AFM-IR) quantifies adsorption kinetics under varying humidity and temperature .
Q. How should one design stability studies under varying pH and temperature to assess degradation pathways?
- Methodological Answer :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC, tracking ester hydrolysis products (e.g., bicyclic alcohols) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Kinetic studies (Arrhenius plots) predict shelf-life under accelerated conditions (e.g., 40–60°C) .
Q. How to address discrepancies in NMR data interpretation for bicyclic esters with multiple stereocenters?
- Methodological Answer : Discrepancies often arise from overlapping signals or dynamic effects. Solutions include:
- High-Field NMR : Use 600+ MHz instruments for enhanced resolution of crowded regions (e.g., δ 1.5–2.5 ppm).
- Variable-Temperature NMR : Cooling samples to –40°C slows molecular motion, sharpening split signals .
- Isotopic Labeling : Introduce ¹³C labels at key positions (e.g., acetate carbonyl) to simplify spectral assignments .
Q. What strategies are effective in synthesizing derivatives with modified substituents while maintaining bicyclic integrity?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyls) with tert-butyldimethylsilyl (TBS) groups during functionalization .
- Selective Oxidation : Use ozone or m-CPBA to epoxidize double bonds without disrupting the bicyclic framework. Subsequent ring-opening reactions introduce hydroxyl or amine groups .
- Grignard Reactions : Add alkyl/aryl groups to carbonyls while preserving the bicyclic core. Monitor regioselectivity via in-situ FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
